molecular formula C21H29BN2O9 B12376186 2,2'-(2-((R)-1-((2S,3R)-3-Amino-2-hydroxy-4-phenylbutanamido)-3-methylbutyl)-5-oxo-1,3,2-dioxaborolane-4,4-diyl)diacetic acid

2,2'-(2-((R)-1-((2S,3R)-3-Amino-2-hydroxy-4-phenylbutanamido)-3-methylbutyl)-5-oxo-1,3,2-dioxaborolane-4,4-diyl)diacetic acid

カタログ番号: B12376186
分子量: 464.3 g/mol
InChIキー: GIVUTAREGYFAON-VKJFTORMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthetic routes and reaction conditions for BC-05 involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for BC-05 typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

化学反応の分析

BC-05 undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

BC-05 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of CD13 and proteasome.

    Biology: Investigated for its effects on cellular processes and pathways involving CD13 and proteasome.

    Medicine: Explored for its potential therapeutic applications in treating multiple myeloma and other cancers.

    Industry: Utilized in the development of new drugs and therapeutic agents .

作用機序

BC-05 exerts its effects by inhibiting CD13 and the proteasome. The inhibition of CD13 disrupts the function of this enzyme, which is involved in various cellular processes. The inhibition of the proteasome prevents the degradation of proteins, leading to the accumulation of damaged or misfolded proteins within the cell. This dual inhibition mechanism makes BC-05 a potent compound for research in multiple myeloma .

類似化合物との比較

BC-05 is unique in its dual inhibition of CD13 and the proteasome. Similar compounds include other proteasome inhibitors and CD13 inhibitors, but BC-05’s ability to target both makes it particularly effective in research applications. Some similar compounds include:

BC-05 stands out due to its dual-targeting mechanism, which enhances its efficacy in inhibiting both CD13 and the proteasome.

特性

分子式

C21H29BN2O9

分子量

464.3 g/mol

IUPAC名

2-[2-[(1R)-1-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-3-methylbutyl]-4-(carboxymethyl)-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid

InChI

InChI=1S/C21H29BN2O9/c1-12(2)8-15(22-32-20(31)21(33-22,10-16(25)26)11-17(27)28)24-19(30)18(29)14(23)9-13-6-4-3-5-7-13/h3-7,12,14-15,18,29H,8-11,23H2,1-2H3,(H,24,30)(H,25,26)(H,27,28)/t14-,15+,18+/m1/s1

InChIキー

GIVUTAREGYFAON-VKJFTORMSA-N

異性体SMILES

B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O

正規SMILES

B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)C(C(CC2=CC=CC=C2)N)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。